molecular formula C3H7F2NO B6618386 O-(3,3-difluoropropyl)hydroxylamine CAS No. 1782369-31-6

O-(3,3-difluoropropyl)hydroxylamine

Cat. No.: B6618386
CAS No.: 1782369-31-6
M. Wt: 111.09 g/mol
InChI Key: ZPMZSJYCAZAJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3,3-difluoropropyl)hydroxylamine is a chemical compound with the molecular formula C3H7F2NO and a molecular weight of 111.09 g/mol It is characterized by the presence of a hydroxylamine group attached to a 3,3-difluoropropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,3-difluoropropyl)hydroxylamine typically involves the reaction of 3,3-difluoropropylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a suitable solvent, temperature control, and the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

O-(3,3-difluoropropyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines .

Scientific Research Applications

O-(3,3-difluoropropyl)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(3,3-difluoropropyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-(3,3-difluoropropyl)hydroxylamine include:

  • O-(2,2-difluoroethyl)hydroxylamine
  • O-(4,4-difluorobutyl)hydroxylamine
  • O-(3,3-difluoropropyl)amine

Uniqueness

This compound is unique due to its specific difluoropropyl chain, which imparts distinct chemical properties compared to other hydroxylamines. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

O-(3,3-difluoropropyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO/c4-3(5)1-2-7-6/h3H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMZSJYCAZAJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.